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These application notes provide a comprehensive overview and detailed protocols for the
analysis of intact protein complexes using native mass spectrometry (MS). This powerful
technique preserves the non-covalent interactions between subunits and ligands, enabling the
characterization of stoichiometry, assembly, and dynamics of protein complexes.[1][2][3] Native
MS is increasingly utilized in academic research and the biopharmaceutical industry for
applications ranging from basic structural biology to drug discovery and development.[4]

Introduction to Native Mass Spectrometry

Native mass spectrometry is a specialized technique that analyzes proteins and protein
complexes in their folded, "native-like" state.[1] By employing gentle ionization techniques,
primarily nano-electrospray ionization (nESI), and using physiological-like buffer conditions,
non-covalent interactions are maintained as the complexes are transferred into the gas phase
for mass analysis.[1] This allows for the direct measurement of the mass of intact complexes,
providing crucial information on:

» Stoichiometry: Determining the precise number of each subunit within a complex.[2]

» Protein-Ligand Interactions: Characterizing the binding of small molecules, drugs, or other
ligands to a protein complex.
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» Conformational Changes: Observing shifts in the overall shape and size of a complex upon
ligand binding or mutation.

o Heterogeneity of Complexes: Identifying different subpopulations of complexes present in a
sample.

Key Applications in Research and Drug Development

Native MS has become an invaluable tool in various stages of research and drug development:

Target Validation: Confirming the interaction between a drug target and a potential
therapeutic molecule.

» Drug Screening: High-throughput screening of compound libraries to identify binders to a
specific protein target.

e Mechanism of Action Studies: Elucidating how a drug or ligand modulates the structure and
function of a protein complex.

e Biopharmaceutical Characterization: Assessing the quality and consistency of therapeutic
protein complexes, such as antibody-drug conjugates (ADCSs).[5]

Experimental Protocols

A critical aspect of a successful native MS experiment is meticulous sample preparation to
ensure the integrity of the protein complex.

Protocol 1: Sample Preparation and Buffer Exchange

Objective: To prepare a purified protein complex in a volatile buffer system compatible with
native mass spectrometry. The most commonly used volatile buffer is ammonium acetate.[6]

Materials:
» Purified protein complex in a non-volatile buffer (e.g., Tris-HCI, HEPES)
o Ammonium acetate (high purity)

e Deionized water (MS-grade)
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e Microcentrifuge

» Buffer exchange devices (e.g., spin columns, centrifugal filters with appropriate molecular
weight cutoff)

Procedure:

e Initial Sample Concentration: If necessary, concentrate the purified protein complex to a
starting concentration of 1-10 pM.

o Preparation of Volatile Buffer: Prepare a 100-200 mM solution of ammonium acetate in MS-
grade water. Adjust the pH to a value that maintains the stability of the complex (typically pH
6.8-7.5).

» Buffer Exchange (Spin Column Method): a. Equilibrate the spin column by washing it three to
five times with the ammonium acetate buffer. This is done by adding the buffer to the column,
centrifuging at a low speed (e.g., 1000 x g) for a few minutes, and discarding the flow-
through. b. Load the protein complex sample onto the equilibrated column. c. Centrifuge the
column according to the manufacturer's instructions to elute the protein complex in the
ammonium acetate buffer.

» Buffer Exchange (Centrifugal Filter Method): a. Place the protein complex sample into the
centrifugal filter device. b. Add an excess of the ammonium acetate buffer. c. Centrifuge the
device to reduce the volume, effectively exchanging the buffer. d. Repeat the addition of
ammonium acetate and centrifugation steps 3-5 times to ensure complete buffer exchange.

» Final Concentration Adjustment: After buffer exchange, adjust the final concentration of the
protein complex to 1-5 uM in the ammonium acetate buffer.

o Sample Storage: Store the sample on ice and analyze by native MS as soon as possible to
minimize potential disassembly of the complex.

Protocol 2: Native Mass Spectrometry Analysis

Objective: To acquire high-quality mass spectra of the intact protein complex to determine its
mass and stoichiometry.
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Instrumentation:

e A mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments are commonly used for native
MS.[1][2]

Procedure:

e Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's
guidelines, typically using a standard protein or cesium iodide.

o Sample Loading: Load 1-3 pL of the buffer-exchanged protein complex sample into a nano-
ESI capillary.

e Initiate Spray: Mount the capillary on the nESI source and apply a gentle voltage to initiate a
stable spray.

e Instrument Tuning for Native Conditions:

o Source Conditions: Use gentle source conditions to minimize in-source dissociation of the
complex. This includes using a low capillary temperature and minimizing cone and
collision voltages.

o Pressure: Optimize the pressure in the intermediate stages of the mass spectrometer to
facilitate desolvation and collisional cooling of the ions.

o Mass Range: Set the mass analyzer to a high m/z range (e.g., 2,000-20,000 m/z) to detect
the large, multiply-charged ions of the intact complex.

o Data Acquisition: Acquire mass spectra for several minutes to obtain a good signal-to-noise
ratio.

e Data Analysis:

o Deconvolution: Use specialized software to deconvolute the resulting series of multiply-
charged ions to determine the neutral mass of the intact complex.
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o Stoichiometry Determination: Compare the experimentally determined mass with the
theoretical mass calculated from the sequences of the subunits to determine the
stoichiometry of the complex.

Data Presentation: Quantitative Analysis

Native mass spectrometry provides valuable quantitative data on the composition and
interactions of protein complexes.

Table 1: Stoichiometry of Antibody-Antigen Complexes Determined by Native MS. This table
illustrates how native MS can be used to determine the stoichiometry of different antibody-
antigen complexes.

Inferred
Antibody-Antigen Theoretical Mass Experimental Mass L
Stoichiometry
Complex (kDa) (kDa) . .
(Antibody:Antigen)
mADb1 + Antigen A 1955 195.6 +0.2 1:2
mADb2 + Antigen B 175.2 175.3+0.1 11
mAb3 + Antigen C 340.8 341.0+0.5 2:2

Table 2: Protein-Ligand Binding Affinity (Kd) Determined by Native MS. Native MS can be used
to measure the dissociation constant (Kd) of a protein-ligand interaction by titrating the ligand
and measuring the relative abundance of the bound and unbound protein.[7][8][9][10][11]

Protein-Ligand Experimental Kd Reference
. Reference Kd (M)

System (M) Technique

Carbonic Anhydrase |l Isothermal Titration

_ 0.25+0.05 ] 0.21
+ Acetazolamide Calorimetry
] o Surface Plasmon
Kinase A + Inhibitor X 15+0.3 1.2

Resonance

Fluorescence
Receptor Y + Drug Z 128+21 o 15.5
Polarization
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Table 3: Analysis of GroEL Chaperonin Complex by Native MS. GroEL is a large, 801 kDa
complex composed of 14 identical subunits, often used as a standard for native MS.[4][12][13]

GroEL Species Theoretical Mass (kDa) Experimental Mass (kDa)

Monomer 57.2 57.2 £0.05

Heptameric Ring 400.4 400.5+04

Tetradecamer (Full Complex) 800.8 801.0+0.8
Visualizations

Experimental Workflow
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Caption: Experimental workflow for native mass spectrometry analysis.
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Caption: Analysis of a signaling pathway using native MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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